4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide
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Overview
Description
4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide is a complex organic compound that features both amide and hydrazone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the amide bond: This can be achieved by reacting hexanoic acid with an amine derivative to form the hexanoylamino group.
Introduction of the hydrazone group: This involves the reaction of an aldehyde or ketone with octanoylhydrazine to form the hydrazone linkage.
Coupling of the two intermediates: The final step involves coupling the hexanoylamino intermediate with the hydrazone intermediate under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydrazone group can be oxidized to form corresponding oximes or other derivatives.
Reduction: The amide and hydrazone groups can be reduced under suitable conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Oximes or other oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Nitrated or halogenated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Materials Science: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydrazone group can form reversible covalent bonds with certain biological targets, while the amide group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds like N-phenylbenzamide share structural similarities but lack the hydrazone group.
Hydrazone derivatives: Compounds such as 2,4-dinitrophenylhydrazone have similar hydrazone linkages but different aromatic substituents.
Uniqueness
4-(hexanoylamino)-N-{4-[(2-octanoylhydrazinyl)carbonyl]phenyl}benzamide is unique due to the combination of both amide and hydrazone functional groups, which can impart distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C28H38N4O4 |
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Molecular Weight |
494.6 g/mol |
IUPAC Name |
4-(hexanoylamino)-N-[4-[(octanoylamino)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C28H38N4O4/c1-3-5-7-8-10-12-26(34)31-32-28(36)22-15-19-24(20-16-22)30-27(35)21-13-17-23(18-14-21)29-25(33)11-9-6-4-2/h13-20H,3-12H2,1-2H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36) |
InChI Key |
JIUGNDWRIHQCKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC(=O)CCCCC |
Origin of Product |
United States |
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